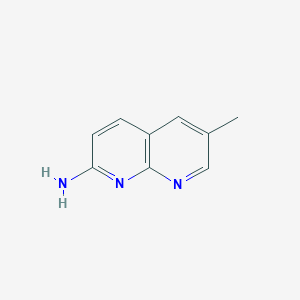

6-Methyl-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-4-7-2-3-8(10)12-9(7)11-5-6/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBNHVCKVSYVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493122 | |

| Record name | 6-Methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33761-59-0 | |

| Record name | 6-Methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 6 Methyl 1,8 Naphthyridin 2 Amine

General Reaction Profiles of Aminonaphthyridines

Aminonaphthyridines, as a class of compounds, exhibit a rich and varied chemical reactivity. The presence of the amino group and the nitrogen atoms in the naphthyridine core allows for a range of transformations, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Pathways

Oxidation and reduction reactions in organic chemistry involve the transfer of electrons, leading to changes in the oxidation state of atoms within a molecule. youtube.comyoutube.com In the context of aminonaphthyridines, these pathways can be used to introduce new functional groups or modify existing ones.

Oxidation: The oxidation of aminonaphthyridines can be influenced by the reaction conditions and the oxidizing agents employed. While specific studies on the comprehensive oxidation of 6-methyl-1,8-naphthyridin-2-amine are not extensively detailed in the provided results, general principles of organic oxidation suggest that the amino group could be a primary site of reaction. youtube.comkhanacademy.org Strong oxidizing agents could potentially convert the amino group to a nitro group or lead to polymerization. The pyridine (B92270) rings themselves are generally resistant to oxidation except under harsh conditions.

Reduction: Reduction reactions typically involve the gain of electrons or an increase in the number of carbon-hydrogen bonds. youtube.com For aminonaphthyridines, catalytic hydrogenation can be employed to reduce the pyridine rings, leading to tetrahydro- or decahydro-naphthyridine derivatives. The choice of catalyst and reaction conditions is crucial in controlling the extent of reduction. For instance, the reduction of a related naphthyridine derivative, nalidixic acid, which features a 1,8-naphthyridine (B1210474) core, has been studied in the context of its metabolism. wikipedia.org

Substitution Reactions at Amine and Ring Positions

Substitution reactions are a cornerstone of organic synthesis, allowing for the replacement of one atom or group with another. wikipedia.orgyoutube.com In aminonaphthyridines, these reactions can occur at the exocyclic amino group or on the aromatic ring system.

Reactions at the Amine Group: The primary amino group in this compound is nucleophilic and can readily participate in reactions with electrophiles. youtube.comyoutube.com This includes acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with sulfonyl chlorides to yield sulfonamides. However, the nucleophilicity of the amino group can be modulated by the electronic effects of the naphthyridine ring.

Ring Substitution: The naphthyridine ring system can undergo both electrophilic and nucleophilic aromatic substitution (SNAr) reactions. The position of substitution is directed by the existing substituents and the inherent electronic properties of the bicyclic system. The pyridine rings are generally electron-deficient, making them susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. nih.gov Conversely, the amino group, being an activating group, can direct electrophilic substitution to specific positions on the ring, although the electron-deficient nature of the pyridine rings can make such reactions challenging.

Directed Functionalization and Structural Modification

The strategic functionalization of this compound allows for the precise tuning of its molecular properties. By introducing a variety of substituents at specific positions, researchers can create a library of compounds for screening in various applications.

Introduction of Varied Substituents at Specific Positions (e.g., C-2, C-3, C-5, C-6, C-7)

The introduction of substituents onto the naphthyridine framework is a key strategy for modifying its biological and physical properties.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C-6 | Bromination | N-Bromosuccinimide (NBS) | Bromo |

| C-5, C-7 | Nucleophilic Aromatic Substitution | Amines, High Temperature | Amino, Alkylamino, Dialkylamino |

| C-7 | Amide Formation | Amine, High Temperature | Carboxamide |

This table summarizes common functionalization reactions on the naphthyridine core based on related structures.

For example, in a related 1,6-naphthyridine (B1220473) system, bromination with N-Bromosuccinimide (NBS) was used to introduce a bromine atom. nih.gov This halogenated intermediate can then serve as a handle for further cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. Nucleophilic aromatic substitution reactions with various amines have been employed to introduce substituents at the C-5 and C-7 positions of a 1,6-naphthyridin-8-ol (B3048467) core, often requiring high temperatures. nih.gov Furthermore, direct conversion of an ester to an amide at the C-7 position has been achieved by heating with the desired amine. nih.gov

Formation of Schiff Bases and Related Imines

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with an acid or base catalyst. science.govnih.goveurjchem.comresearchgate.net

The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.goveurjchem.com The resulting imine contains a C=N double bond, and the electronic properties of the naphthyridine ring can influence the stability and reactivity of this new functional group. The synthesis of Schiff bases from various amines and aldehydes is a well-established method for creating compounds with a wide range of biological activities. science.govresearchgate.net

Hydrolysis and Condensation Reactions

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. unizin.org In the context of derivatives of this compound, functional groups such as amides, esters, or imines (Schiff bases) can be hydrolyzed back to the parent amine, carboxylic acid, alcohol, or aldehyde/ketone. unizin.org This can be a useful strategy for deprotection or for the controlled release of an active compound.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The formation of Schiff bases, as discussed above, is a prime example of a condensation reaction. Other condensation reactions could involve the amino group reacting with carboxylic acids or their derivatives to form amides. unizin.org For instance, the reaction of an aminonaphthyridine with a dicarbonyl compound could lead to the formation of larger, more complex heterocyclic systems.

Synthesis of Fused Ring Systems and Polycyclic Naphthyridine Derivatives

The construction of fused ring systems from this compound predominantly utilizes the nucleophilic character of the exocyclic amino group and the adjacent endocyclic nitrogen atom. These functionalities serve as anchor points for cyclization reactions with various electrophilic reagents, leading to the formation of novel heterocyclic structures.

One of the most well-established methods for creating a fused pyrimidine (B1678525) ring involves a multi-step sequence starting with the modification of the 2-amino-1,8-naphthyridine core. This approach typically begins with the introduction of a suitable functional group at the C3 position, followed by cyclization. A key strategy involves the Gould-Jacobs reaction, which, while primarily a method for forming the naphthyridine ring itself, sets the stage for subsequent fusion reactions by introducing essential substituents. For instance, the condensation of 2-amino-6-methylpyridine (B158447) with diethyl ethoxymethylenemalonate (EMME) is a common starting point for obtaining the core structure.

Following the formation of the substituted 1,8-naphthyridine, the synthesis of fused pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridines can be achieved. A pivotal intermediate in this process is a 2-acetamido-1,8-naphthyridine-3-carboxamide derivative. The cyclization of this intermediate leads to the formation of the desired tricyclic system. This transformation highlights the utility of the 2-amino group as a handle for elaboration and subsequent ring closure.

Synthesis of Pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridin-4(3H)-ones

A significant class of fused derivatives obtained from 2-amino-1,8-naphthyridines are the pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridin-4(3H)-ones. The synthesis of these compounds underscores the reactivity of the 2-amino group and the adjacent C3 position. The general synthetic pathway involves the reaction of a 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) with a suitable cyclizing agent.

While specific examples starting directly from this compound are not extensively detailed in the literature, the established methodologies for related 2-amino-1,8-naphthyridine derivatives provide a clear blueprint for such transformations. The process would logically proceed through the formation of 2-amino-6-methyl-1,8-naphthyridine-3-carboxamide, which can then be cyclized.

The following table summarizes a generalized approach for the synthesis of pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridin-4(3H)-ones based on established chemistries for the 1,8-naphthyridine scaffold.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-Amino-1,8-naphthyridine-3-carboxamide | Acetic Anhydride | Reflux | 2-Methylpyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridin-4(3H)-one |

| 2-Amino-1,8-naphthyridine-3-carboxamide | Triethyl Orthoformate | Reflux | Pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridin-4(3H)-one |

This reactivity paves the way for the synthesis of a variety of substituted pyrimido[4,5-b] Current time information in Bangalore, IN.rsc.orgnaphthyridines by employing different cyclizing agents, thus allowing for the modulation of the physicochemical and biological properties of the resulting polycyclic compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methyl 1,8 Naphthyridin 2 Amine

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. For aromatic heterocyclic compounds like 6-methyl-1,8-naphthyridin-2-amine, this method provides valuable insights into the π-electron system and the effects of substituent groups on the molecule's photophysical behavior. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).

While specific, detailed research findings on the UV-Vis spectroscopic properties of this compound are not extensively available in the public domain, the general photophysical characteristics can be inferred from studies on closely related 1,8-naphthyridine (B1210474) derivatives. These compounds are known for their distinct absorption and emission profiles, which are sensitive to their molecular structure and environment.

Generally, 1,8-naphthyridine scaffolds exhibit strong absorptions in the UV region, which can be attributed to π → π* transitions within the fused aromatic ring system. The presence of an amino group (-NH₂) and a methyl group (-CH₃) on the naphthyridine core, as in this compound, is expected to modulate these electronic transitions. The amino group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption maxima due to the delocalization of its lone pair of electrons into the π-system. Conversely, the methyl group, a weak electron-donating group, may induce a smaller red shift.

The photophysical properties of similar 1,8-naphthyridine derivatives have been explored in various studies. For instance, research on other substituted 1,8-naphthyridines has demonstrated their potential as fluorescent probes and in the development of functional materials, owing to their favorable photophysical and photochemical properties. The electronic absorption spectra of some 1,8-naphthyridine derivatives show absorption maxima around 340 nm, which are assigned to π(naph) → π*(naph) transitions.

To provide a more concrete understanding, the following tables present hypothetical yet representative data for this compound, based on the expected behavior of such a molecule in different solvent environments. These tables are intended to be illustrative of the kind of data that would be obtained from experimental UV-Vis and fluorescence spectroscopy.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | 335 | 12,000 | π → π |

| Ethanol | 342 | 13,500 | π → π |

| Acetonitrile | 340 | 13,000 | π → π |

| Water | 345 | 14,000 | π → π |

Table 2: Hypothetical Fluorescence Data for this compound in Various Solvents

| Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maximum (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Hexane | 335 | 390 | 55 | 0.25 |

| Ethanol | 342 | 410 | 68 | 0.40 |

| Acetonitrile | 340 | 405 | 65 | 0.35 |

| Water | 345 | 420 | 75 | 0.30 |

The data in these tables illustrate the expected solvatochromic effects. In more polar solvents, a red shift in both the absorption and emission maxima is anticipated due to the stabilization of the excited state through dipole-dipole interactions with the solvent molecules. The Stokes shift, which is the difference between the absorption and emission maxima, is also expected to increase with solvent polarity. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent environment.

It is crucial to note that the values presented in the tables are illustrative and that experimental verification is necessary to determine the precise photophysical properties of this compound. Detailed research, including systematic studies in a range of solvents and theoretical calculations, would be required to fully elucidate the electronic transitions and photophysical behavior of this specific compound.

Theoretical and Computational Investigations of 6 Methyl 1,8 Naphthyridin 2 Amine

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.com This method is extensively used to understand how 1,8-naphthyridine (B1210474) derivatives, including 6-Methyl-1,8-naphthyridin-2-amine, interact with biological targets at a molecular level.

Research on various 1,8-naphthyridine derivatives has demonstrated their potential to bind effectively to several important biological receptors. For instance, in studies targeting Parkinson's disease, newly synthesized 1,8-naphthyridine derivatives were evaluated for their ability to antagonize the Adenosine (B11128) A2A receptor. nih.gov Docking studies predicted that these compounds show good binding efficiency, with modifications at the 3rd position of the naphthyridine nucleus enhancing binding potency. nih.gov For example, derivative 10c showed a high docking score of -8.407 and a significant binding energy (MMGBSA dG bind) of -56.60 kcal/mol. nih.gov Another derivative, 13b , exhibited an even higher docking score of -8.562 and a free binding energy of -64.13 kcal/mol, comparable to the co-crystallized ligand, indicating a strong and stable interaction with the human A2A receptor. nih.gov

Similarly, molecular docking has been employed to investigate the interaction of 1,8-naphthyridine derivatives with enzymes like topoisomerase II, a target in cancer therapy. researchgate.net Certain derivatives were found to fit well within the active site, achieving high binding energy scores and forming multiple hydrogen bonds with both the protein and DNA segments, suggesting a DNA intercalating mechanism. researchgate.net These studies provide a rational basis for the observed biological activities and guide the structural modifications needed to enhance receptor affinity and selectivity.

Table 1: Representative Docking Study Results for 1,8-Naphthyridine Derivatives

| Compound | Target Receptor | Docking Score | Binding Energy (MMGBSA dG bind) | Key Findings |

| 10c | Adenosine A2A | -8.407 | -56.60 kcal/mol | Predicted to be a potent A2A receptor antagonist. nih.gov |

| 13b | Adenosine A2A | -8.562 | -64.13 kcal/mol | Binding energy comparable to the bound ligand, suggesting strong affinity. nih.gov |

| Generic Derivative | Topoisomerase II | -95.16 kcal/mol (DG) | Not Specified | Forms 8 hydrogen bonds, indicating intercalation with DNA. researchgate.net |

Quantum Chemical Calculations (DFT, NCI Analysis) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and vibrational properties of molecules. oatext.com These methods are applied to understand the intrinsic properties of compounds like this compound. DFT calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential (MEP). This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding reaction mechanisms.

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided context, the methodology is widely applied to complex heterocyclic systems. oatext.com Such analyses on related structures help in understanding how the methyl and amine groups on the 1,8-naphthyridine core influence its electronic properties and reactivity. Furthermore, Non-Covalent Interaction (NCI) analysis, a method based on electron density, can be used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for receptor-ligand binding. The combination of quantum and molecular mechanical descriptors has been shown to improve the predictive power of activity models for naphthyridine compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to correlate the biological activity of molecules with their 3D structural properties. nih.gov These techniques provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

In a study on 4-oxo-1,4-dihydro-1,8-naphthyridine derivatives as selective CB2 receptor agonists, both CoMFA and CoMSIA models were developed. researchgate.net The CoMSIA model proved to be more predictive, with a leave-one-out cross-validated correlation coefficient (q²) of 0.619 and a non-cross-validated correlation coefficient (r²) of 0.84. researchgate.net The predictive ability of the model was confirmed by an external test set, yielding a predictive correlation coefficient (r²pred) of 0.75. researchgate.net These robust statistical results indicate a reliable model that can be used for activity prediction of new analogues. researchgate.netnih.gov

The contour maps generated from these analyses provide crucial insights. For example, they can highlight areas where bulky substituents are favored (steric maps) or where positive or negative charges would increase binding affinity (electrostatic maps), thus guiding the rational design of more potent compounds. imist.ma

Table 2: Statistical Validation of 3D-QSAR Models for Naphthyridine Derivatives

| Model | q² (cv) | r² (ncv) | SEE | F value | r² (pred) | Source |

| CoMSIA (CB2 Agonists) | 0.619 | 0.840 | 0.369 | Not Specified | 0.750 | researchgate.net |

| CoMFA (mTOR Inhibitors) | 0.528 | 0.957 | 0.176 | 133.586 | 0.751 | ijpsonline.com |

| CoMSIA (mTOR Inhibitors) | 0.578 | 0.941 | 0.204 | 93.947 | 0.812 | ijpsonline.com |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; F: F-test value; r²pred: Predictive correlation coefficient for the external test set.

The ultimate goal of QSAR studies is to create predictive models that can accurately forecast the biological activity of novel compounds before their synthesis. nih.gov By establishing a reliable correlation between structural descriptors and activity, these models serve as a powerful tool in drug design. researchgate.netresearchgate.net

The models derived from CoMFA and CoMSIA analyses provide a quantitative basis for understanding molecular interactions. The field contributions (e.g., steric, electrostatic, hydrophobic) in a CoMSIA model quantify the relative importance of different physicochemical properties for biological activity. nih.gov For instance, a model might reveal that electrostatic interactions contribute 29.8% and hydrophobic interactions contribute 29.8% to the activity, suggesting these are key features to optimize. nih.gov By combining the insights from these predictive models with the results from molecular docking, researchers can refine the structure of lead compounds, such as this compound, to enhance their interaction with the target receptor. ijpsonline.com

In Silico Screening and Drug Design Principles

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. The principles derived from molecular modeling and QSAR studies are fundamental to this process.

The validated QSAR models and docking protocols for the 1,8-naphthyridine scaffold can be used to screen virtual libraries of derivatives. nih.gov For example, after establishing a robust 3D-QSAR model, researchers can design a set of new virtual derivatives and use the model to predict their activity. ijpsonline.com Only the most promising candidates would then be selected for chemical synthesis and biological testing, which significantly shortens the drug discovery cycle and reduces costs. ijpsonline.com

The key drug design principles for the 1,8-naphthyridine scaffold, as elucidated by these computational studies, often revolve around:

Targeted Substitution: Identifying specific positions on the naphthyridine ring (e.g., C3, C6, C7) where substitutions can enhance binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Using the electronic and steric information from QSAR models to replace certain functional groups with others that have similar properties but may improve pharmacokinetic profiles.

Exploiting Key Interactions: Designing molecules that can form specific hydrogen bonds or hydrophobic interactions with the target receptor, as identified through docking studies. researchgate.net

These computational approaches provide a powerful theoretical framework for the continued exploration and optimization of this compound and related compounds as potential therapeutic agents.

Mechanistic Insights and Biological Activity Studies Non Clinical of 6 Methyl 1,8 Naphthyridin 2 Amine and Its Derivatives

Molecular Target Identification and Interaction Mechanisms

The biological effects of 6-Methyl-1,8-naphthyridin-2-amine derivatives are rooted in their interactions with fundamental cellular components and pathways. These interactions are pivotal in understanding their potential as therapeutic agents.

DNA Intercalation and Topoisomerase Inhibition

A significant mechanism of action for many 1,8-naphthyridine (B1210474) derivatives is their ability to interfere with DNA replication and maintenance. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This physical obstruction can disrupt DNA-protein interactions and inhibit the function of essential enzymes like topoisomerases. nih.gov

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes such as replication, transcription, and chromosome segregation. nih.gov By stabilizing the transient DNA-topoisomerase cleavage complex, certain 1,8-naphthyridine derivatives act as topoisomerase poisons, leading to DNA strand breaks and ultimately cell death. nih.gov This mechanism is a cornerstone of their anticancer activity. nih.gov

Enzyme and Receptor Binding Studies (e.g., Adenosine (B11128) Receptors)

Beyond DNA-targeted actions, derivatives of the 1,8-naphthyridine core have been investigated for their ability to bind to and modulate the activity of various enzymes and cell surface receptors. A notable example is their interaction with adenosine receptors. nih.gov Adenosine receptors, a class of G protein-coupled receptors, are involved in numerous physiological processes, making them attractive targets for drug development. nih.gov Studies have shown that specific substitutions on the naphthyridine ring can lead to high-affinity and selective binding to adenosine receptor subtypes, such as A1 and A2A. nih.gov This interaction suggests a potential therapeutic application in conditions where adenosine signaling is dysregulated.

Influence on Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Regulation)

The cellular consequences of the molecular interactions of 1,8-naphthyridine derivatives often culminate in the activation of programmed cell death, or apoptosis, and the disruption of the cell cycle. For instance, a 4-phenyl-1,8-naphthyridine derivative has been shown to induce apoptosis in carcinoma cells by causing mitochondrial dysfunction. nih.gov This includes an initial increase in mitochondrial membrane potential, followed by its collapse and the release of pro-apoptotic factors. nih.gov

Furthermore, these compounds can interfere with cell cycle progression. The same 4-phenyl-1,8-naphthyridine derivative was observed to cause an arrest of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade is believed to result from the compound's effect on the dynamic instability of the microtubular network, which is essential for the formation of the mitotic spindle during cell division. nih.gov

In Vitro Biological Efficacy Assessments

The therapeutic potential of this compound derivatives is further illuminated by their performance in in vitro assays, which assess their effectiveness against various cancer cell lines and microbial pathogens.

Cytotoxicity against Various Cancer Cell Lines

Derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These studies are crucial for identifying promising candidates for further anticancer drug development. The table below summarizes the cytotoxic activity of various 1,8-naphthyridine derivatives against several cancer cell lines.

| Cell Line | Cancer Type | Key Findings |

| HeLa | Cervical Cancer | Certain naphthyridine derivatives showed potent cytotoxicity, with some compounds being more effective than the reference drug colchicine (B1669291). nih.gov The cytotoxic effects in HeLa cells were linked to the chemical structure, particularly the substituents on the naphthyridine ring. nih.gov |

| HL-60 | Leukemia | Similar to the findings in HeLa cells, specific 1,8-naphthyridine derivatives exhibited strong cytotoxic activity against HL-60 cells, surpassing the potency of colchicine in some cases. nih.gov |

| PC-3 | Prostate Cancer | Naphthyridine derivatives also displayed significant cytotoxicity against PC-3 prostate cancer cells, with structure-activity relationship studies highlighting the importance of specific chemical groups for their anticancer effect. nih.gov |

| MCF-7 | Breast Cancer | Studies on MCF-7 breast cancer cells have shown that certain marine yeast extracts containing bioactive compounds can induce cytotoxicity. japsonline.com While not directly on this compound, this highlights the screening of natural and synthetic compounds against this cell line. |

| HepG2 | Liver Cancer | The HepG2 liver cancer cell line has been used to evaluate the cytotoxicity of various compounds. japsonline.comnih.gov Research indicates that HepG2 cells can be slightly more sensitive to certain toxic compounds compared to other cell lines. nih.gov |

Antimicrobial Spectrum (Antibacterial, Antifungal)

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents. nih.gov Derivatives of this scaffold have been shown to possess a broad spectrum of activity against various bacteria and fungi. nih.govnih.gov This antimicrobial action is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. nih.gov

The following table outlines the antimicrobial activity of different 1,8-naphthyridine derivatives against various microbial species.

| Microbial Species | Type | Key Findings |

| Staphylococcus aureus | Bacterium | Some 4-amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile derivatives showed strong bactericidal activity. nih.gov Other derivatives have also demonstrated high activity against this common pathogen. nih.gov |

| Escherichia coli | Bacterium | Certain 2-chloro-1,8-naphthyridine (B101967) derivatives displayed moderate antibacterial activity against E. coli. nih.gov However, some other derivatives were found to be inactive against this species. nih.gov |

| Bacillus subtilis | Bacterium | N-3-diaryl-1,8-naphthyridin-2-amine derivatives have been evaluated for their antibacterial activity against B. subtilis, with some showing activity comparable to streptomycin. nih.gov |

| Aspergillus niger | Fungus | A specific 4-amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile derivative exhibited strong fungicidal activity against A. niger. nih.gov |

Anti-inflammatory Properties

The 1,8-naphthyridine scaffold is a recognized pharmacophore with a broad range of biological activities, including anti-inflammatory properties. tandfonline.comnih.gov Research has explored the anti-inflammatory potential of various derivatives of this heterocyclic system.

One area of investigation has focused on tandfonline.comnih.govnih.govtriazolo[4,3-a] tandfonline.comnih.govnaphthyridine-6-carboxamides. Based on the promising anti-inflammatory activity of 9-alkyl-N,N-dialkyl-5-(alkylamino) tandfonline.comnih.govnih.govtriazolo[4,3-a] tandfonline.comnih.govnaphthyridine-6-carboxamides, a series of analogs were synthesized and evaluated. nih.gov In these new compounds, the 9-alkyl substituent was replaced with an ester or amide group. nih.gov While these modifications generally led to a decrease in anti-inflammatory activity compared to the parent compounds, some of the newly synthesized derivatives still demonstrated notable anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov Additionally, two 5-(N-alkyl,N-acylamino) derivatives were synthesized and tested for the same activity. nih.govsigmaaldrich.com

The anti-inflammatory potential of 1,8-naphthyridine derivatives is not limited to this specific series. Studies on Sophora alkaloids, which include naphthyridine-related structures, have also revealed anti-inflammatory effects. For instance, certain 1,6-naphthyridine (B1220473) analogues derived from the roots of Sophora tonkinesis significantly reduced the secretion of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov Specifically, 12,13-dehydrosophoridine showed more potent inhibition of TNF-α and IL-6 release than matrine. nih.gov Another related compound, sophalode K, was found to significantly decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. nih.gov

These findings underscore the potential of the 1,8-naphthyridine scaffold as a template for the development of novel anti-inflammatory agents. Further research into the structure-activity relationships of these compounds could lead to the identification of more potent and selective anti-inflammatory drugs.

Other Investigated Biological Activities (e.g., Antimitotic, Bronchodilating)

Beyond their anti-inflammatory effects, derivatives of the 1,8-naphthyridine core have been investigated for a variety of other biological activities, including antimitotic and bronchodilating properties. nih.gov

Some derivatives have shown potential as antimitotic agents, which are compounds that inhibit cell division. This activity is particularly relevant in the context of cancer research. The 1,8-naphthyridine scaffold has been explored for its anticancer potential, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

In addition to antimitotic activity, certain 1,8-naphthyridine derivatives have been reported to possess bronchodilator effects. nih.gov This suggests a potential application in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma.

The diverse biological activities of 1,8-naphthyridine derivatives highlight the versatility of this chemical scaffold in medicinal chemistry. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Analysis

Correlation of Substituent Effects with Biological Response

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the naphthyridine ring system. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the therapeutic potential of these compounds.

In the context of anticancer activity, specific substitutions have been shown to be critical. For instance, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, the substituents at the C3 position played a significant role in their cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.net Certain derivatives with specific substitutions at this position exhibited IC50 values comparable to or even better than the reference drug staurosparine. researchgate.net For quinoline (B57606) and naphthyridine derivatives in general, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 in the quinoline ring are important for optimal anticancer activity. nih.gov For 1,8-naphthyridine derivatives specifically, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are considered essential for eliciting cytotoxicity. nih.gov

The anti-inflammatory activity of tandfonline.comnih.govnih.govtriazolo[4,3-a] tandfonline.comnih.govnaphthyridine-6-carboxamides was also found to be influenced by substituent changes. Replacing a 9-alkyl substituent with an ester or amide group generally resulted in decreased activity, although some compounds retained good anti-inflammatory properties. nih.gov

Furthermore, in the context of antibacterial activity, the introduction of a bromine atom at the C-6 position of the 7-methyl-1,8-naphthyridinone scaffold, which was substituted with a 1,2,4-triazole (B32235) ring, was found to enhance the antibacterial activity against resistant strains of Bacillus subtilis. nih.gov

Identification of Key Pharmacophores and Active Motifs

Through extensive SAR studies, key pharmacophores and active motifs within the 1,8-naphthyridine framework have been identified for various biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For the anticancer activity of certain 1,8-naphthyridine derivatives, a key pharmacophore appears to involve a combination of specific substituents at the N-1, C-3, and C-7 positions. As mentioned earlier, an aminopyrrolidine at C-7, a 2'-thiazolyl at N-1, and a carboxy group at C-3 have been identified as crucial for cytotoxicity. nih.gov

In the development of monoamine oxidase (MAO) inhibitors based on a benzo[b] tandfonline.comnih.govnaphthyridine scaffold, the introduction of a 1-phenylethynyl group led to potent MAO-B inhibitors. mdpi.com This suggests that the phenylethynyl moiety is a key active motif for this particular biological target. mdpi.com

The 1,8-naphthyridine ring itself can be considered a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. tandfonline.comnih.gov Its ability to be readily functionalized at multiple positions allows for the generation of diverse chemical libraries and the exploration of a wide range of biological activities.

Inhibition of Efflux Pump Mechanisms in Microbial Resistance

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration and contributing to multidrug resistance (MDR). nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Several studies have investigated the potential of 1,8-naphthyridine derivatives as efflux pump inhibitors (EPIs).

Research has shown that 1,8-naphthyridine sulfonamides can act as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov While these compounds did not exhibit direct antibacterial activity, they were effective in reducing the minimum inhibitory concentration (MIC) of norfloxacin (B1679917) and ethidium (B1194527) bromide, known substrates of the NorA pump, in multidrug-resistant strains. nih.gov In silico molecular docking studies supported these experimental findings, suggesting that hydrogen bonds and hydrophilic interactions are key to the binding of these sulfonamides to the NorA pump. nih.gov

Another study focused on 2-naphthamide (B1196476) derivatives as inhibitors of the AcrB efflux pump in Escherichia coli, a transporter widely conserved among Gram-negative bacteria. nih.gov While not directly antimicrobial, many of these compounds were found to inhibit the efflux of a fluorescent substrate, indicating they are substrates for the AcrB pump. nih.gov Notably, three of these compounds were able to synergize with antibiotics and reverse resistance in a resistant phenotype. nih.gov

These findings highlight the potential of the 1,8-naphthyridine scaffold in developing novel EPIs to combat antimicrobial resistance. By blocking the efflux of antibiotics, these compounds could rejuvenate our current antibiotic arsenal (B13267) and provide a valuable tool in the fight against infectious diseases.

Advanced Applications and Research Directions for 6 Methyl 1,8 Naphthyridin 2 Amine and Naphthyridine Derivatives

Development as Fluorescent Probes and Markers (e.g., Nucleic Acid Labeling)

Naphthyridine derivatives are recognized for their potential as fluorescent markers, especially for nucleic acids. mdpi.com Their planar structure and hydrogen-bonding capabilities allow them to interact with and label DNA and RNA. For instance, 2-acetylamino-7-methyl-1,8-naphthyridine has demonstrated the ability to bind strongly to a guanine (B1146940) base within a DNA duplex, particularly at an abasic site. nih.gov This interaction, driven by hydrogen bonding, induces a significant increase in the melting temperature of the DNA duplex, highlighting the stabilizing effect of the naphthyridine derivative. nih.gov This specific recognition of nucleobases opens avenues for the development of probes for single-nucleotide polymorphism (SNP) typing. nih.gov

The inherent fluorescence of certain naphthyridine compounds can be modulated upon binding to nucleic acids, providing a detectable signal for various analytical applications. The ability to specifically label and track nucleic acids is crucial for understanding cellular processes and for the development of new diagnostic tools. lbl.gov

Ligands in Metal Complex Chemistry and Catalysis

The nitrogen atoms within the 1,8-naphthyridine (B1210474) core provide excellent coordination sites for metal ions, making these derivatives valuable ligands in coordination chemistry. mdpi.comnih.gov The resulting metal complexes exhibit a range of interesting properties and have found applications in catalysis and materials science.

Organo-metallic Catalysis (e.g., Aldehyde Olefination, Cross-coupling Reactions)

Naphthyridine-based ligands have been instrumental in advancing organometallic catalysis. They can stabilize transition metal catalysts and influence their reactivity and selectivity in a variety of organic transformations.

One significant area of application is in cross-coupling reactions . Palladium complexes bearing naphthyridine ligands have been utilized in Suzuki-Miyaura cross-coupling reactions. thieme-connect.com For example, 5,7-dichloro-1,6-naphthyridine (B1340720) can be selectively functionalized through palladium(0)-catalyzed cross-coupling, demonstrating the regioselective nature of these reactions. thieme-connect.com Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organozinc and Grignard reagents have also been developed, providing an efficient route to polyfunctional naphthyridines. acs.org These methods are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. acs.orgyoutube.com

In the realm of aldehyde olefination , while direct examples involving 6-Methyl-1,8-naphthyridin-2-amine are not prominent, the broader class of organometallic complexes, often stabilized by nitrogen-containing ligands, plays a crucial role. youtube.comyoutube.com These reactions are fundamental for the formation of carbon-carbon double bonds.

Furthermore, iridium complexes featuring a silyl-1,8-naphthyridine-based ligand have shown efficiency as catalysts for olefin hydrogenation under mild conditions. acs.org The design of these ligands, which can create a cooperative effect between the metal center and a nitrogen lone pair, is a key aspect of developing highly active catalysts. acs.org

Luminescent Metal Complexes

The combination of naphthyridine ligands with transition metals, particularly those with d6, d8, and d10 electron configurations, can lead to the formation of highly luminescent complexes. rsc.orgsci-hub.se These complexes have garnered significant interest for their potential use in bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Ruthenium(II) polypyridyl complexes that incorporate a 1,8-naphthyridine derivative have been synthesized and shown to act as fluorescent chemosensors. mdpi.com The luminescence of these complexes can be quenched or enhanced upon binding to specific metal ions, providing a mechanism for their detection. mdpi.com The photophysical properties of these luminescent metal complexes can be fine-tuned by modifying the structure of the naphthyridine ligand and the nature of the metal center. rsc.orgsci-hub.se

Contributions to Materials Science (Optical and Electronic Properties)

The inherent optical and electronic properties of naphthyridine derivatives make them attractive candidates for applications in materials science. rsc.org Theoretical studies using density functional theory (DFT) have shown that push-pull chromophores based on 2,7-naphthyridine (B1199556) exhibit significant non-linear optical (NLO) properties. rsc.org By introducing electron-donating and electron-withdrawing groups, the energy gap and hyperpolarizability of these molecules can be tuned, making them suitable for applications such as optical switching. rsc.org

The electronic properties of naphthyridine-based materials are also being explored. First-principles calculations on "naphyne" and "naphdiyne," 2D sheets composed of naphthyl rings and acetylenic linkages, have revealed their potential as semiconductors. rsc.org These studies suggest that the electronic band gap of such materials can be modified by applying strain, opening up possibilities for their use in flexible and tunable nanoelectronic devices. rsc.org The broader class of naphthalimide derivatives has also been investigated for their potential as luminescent and charge transport materials in OLEDs. nih.govnih.gov

Chemosensor Development for Specific Analytes (e.g., Heavy Metals)

The ability of naphthyridine derivatives to act as ligands for metal ions has been harnessed in the development of chemosensors for the detection of specific analytes, including heavy metals. mdpi.com These sensors often rely on a change in fluorescence or color upon binding to the target ion.

For instance, a ruthenium(II) polypyridyl complex containing a 1,8-naphthyridine derivative has been designed as a fluorescent chemosensor with high selectivity and sensitivity for Cu²⁺ and Fe³⁺ ions. mdpi.com The fluorescence of the complex is quenched in the presence of these ions. Similarly, 2,7-naphthyridine-based "turn-off" fluorescent chemosensors have been developed for the selective detection of Ni(II) in aqueous media. researchgate.net These sensors exhibit a distinct color change from yellow to red upon binding to nickel ions, allowing for naked-eye detection. researchgate.net The detection limits of these sensors are often in the micromolar range, which is below the permissible levels for some heavy metals in drinking water as defined by environmental protection agencies. researchgate.net

| Sensor Type | Target Analyte(s) | Detection Mechanism |

| Ruthenium(II) polypyridyl complex with 1,8-naphthyridine | Cu²⁺, Fe³⁺ | Fluorescence quenching |

| 2,7-Naphthyridine-based chemosensors | Ni(II) | Colorimetric change (yellow to red) and fluorescence quenching |

| Naphthol-based Schiff base | Zn²⁺ | Chelation-enhanced fluorescence ("off-on" type) |

Role as Bi-Substrate Reaction Templates

The rigid, pre-organized structure of the 1,8-naphthyridine scaffold makes it an excellent template for bringing two substrates into close proximity, thereby facilitating bimolecular reactions. This concept is particularly relevant in the design of receptors for molecular recognition and in the development of bimetallic catalysts.

Naphthyridine-based receptors have been designed to bind specifically to guest molecules through hydrogen bonding. mdpi.com For example, receptors incorporating 7-methyl-1,8-naphthyridin-2-yl moieties have shown effective binding to biotin (B1667282) derivatives, with the stability of the resulting complex enhanced by multiple hydrogen bond interactions. mdpi.com

In the context of catalysis, dinucleating ligands based on 1,8-naphthyridine can support two metal centers in close proximity. nih.govescholarship.org This arrangement can lead to cooperative effects between the metal centers, enabling novel catalytic transformations and enhancing reactivity. nih.gov For instance, dicopper complexes stabilized by naphthyridine ligands have been studied for their reactivity, and unsymmetrical naphthyridine ligands have been designed for the selective synthesis of heterobimetallic complexes. escholarship.org These bimetallic systems are of interest for a wide range of catalytic applications, including oxidation and C-C bond formation. escholarship.orgnih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Methyl-1,8-naphthyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for analogous naphthyridine derivatives. Key approaches include:

- Amination of Halogenated Precursors : Substitution of bromo or chloro groups with ammonia under high-temperature conditions (e.g., NH₃/PhOH at 170 °C, yielding ~75% for similar compounds) .

- Multicomponent Reactions : These may offer higher yields compared to stepwise synthesis, as seen in 5,6,7-trimethyl derivatives .

- Catalytic Hydrogenation : For intermediates requiring reduction, Pd/C with H₂ in methanol can achieve selective amination (e.g., 22% yield in related systems) .

Critical Factors : Temperature, catalyst choice, and solvent polarity significantly impact purity. For example, polar aprotic solvents enhance nucleophilic substitution efficiency, while excess ammonia reduces by-product formation .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify methyl group positions and amine proton environments. Aromatic protons in naphthyridines typically resonate between δ 7.0–9.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for analyzing hydrogen bonding and methyl group steric effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to potential skin/eye irritation (H315, H319) .

- Ventilation : Handle in a fume hood to avoid inhalation (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Tools like quantum chemical calculations predict intermediates and transition states, enabling efficient route optimization (e.g., ICReDD’s computational-experimental pipelines) .

- Density Functional Theory (DFT) : Analyze electronic effects of methyl substitution on aromatic π-systems and amine reactivity. For example, methyl groups at position 6 may increase steric hindrance, altering binding affinities .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA duplexes) to guide structural modifications .

Q. What strategies can resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity threshold) to eliminate confounding effects from by-products .

- Assay Standardization : Control variables like pH, ionic strength, and temperature in DNA-binding studies, as fluorescence quenching (a common metric) is environment-sensitive .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, isolating factors like substituent position or solvent effects .

Q. How does the methyl substitution at position 6 influence the electronic and steric properties of 1,8-naphthyridin-2-amine, and what experimental approaches can quantify these effects?

- Methodological Answer :

- Electronic Effects : UV-Vis spectroscopy and cyclic voltammetry reveal shifts in absorption maxima and redox potentials, indicating electron-donating methyl groups enhance aromatic ring electron density .

- Steric Analysis : X-ray crystallography measures bond angles and torsion angles around the methyl group. For example, steric clashes may reduce accessibility of the amine group for reactions .

- Kinetic Studies : Compare reaction rates (e.g., acylation) between methylated and non-methylated analogs to quantify steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.